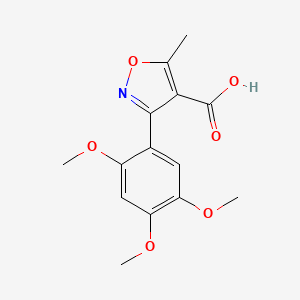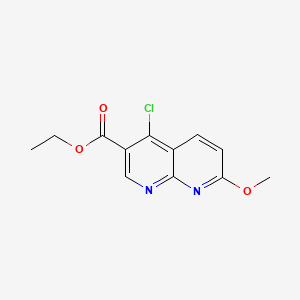
3,3'-Sulfanediyldianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-Sulfanediyldianiline, also known as this compound, is an organic compound with the molecular formula C_12H_12N_2O_2S_2. It is characterized by the presence of two aniline groups connected by a sulfane bridge. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting aniline with sulfur in the presence of a suitable catalyst, such as ferric chloride, under controlled temperature and pressure conditions.
Reductive Amination: Another method involves the reductive amination of dianiline with sulfur-containing reagents, such as thiourea, in the presence of reducing agents like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfones and sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline groups are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfones and sulfoxides.
Reduction Products: Reduced amines.
Substitution Products: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3,3'-Sulfanediyldianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3,3'-Sulfanediyldianiline exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparación Con Compuestos Similares
4,4'-Diaminodiphenylmethane
2,2'-Diaminobenzophenone
4,4'-Oxydianiline
3,3'-Diaminodiphenylsulfone
Propiedades
Número CAS |
23808-29-9 |
|---|---|
Fórmula molecular |
C12H12N2S |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
3-(3-aminophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H12N2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H,13-14H2 |
Clave InChI |
JFEXPVDGVLNUSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SC2=CC=CC(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)

![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)
![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)

![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)



